

Physical and chemical properties of 2-(1-hydroxypentyl)benzoic acid

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Compound of Interest

Compound Name: 2-(1-hydroxypentyl)benzoic Acid

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An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-(1-hydroxypentyl)benzoic acid**, a key metabolite of the neuroprotective agent 3-n-butylphthalide (NBP). This document summarizes its known characteristics, including computed physical properties, and details its synthesis from 3-n-butylisobenzofuran-1-(3H)-one. Furthermore, it delves into the significant neuroprotective activities of its potassium salt, highlighting its involvement in critical signaling pathways implicated in neurodegenerative diseases and ischemic events. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Currently, experimentally determined physical and chemical properties for **2-(1-hydroxypentyl)benzoic acid** are not readily available in published literature. The data presented below are computationally predicted values sourced from comprehensive chemical

databases.[1][2] These values provide an estimation of the compound's characteristics and should be used as a reference pending experimental verification.

Table 1: Computed Physical and Chemical Properties of **2-(1-hydroxypentyl)benzoic acid**[1][2]

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₆ O ₃	PubChem
Molecular Weight	208.25 g/mol	PubChem
IUPAC Name	2-(1-hydroxypentyl)benzoic acid	PubChem
CAS Number	380905-48-6	PubChem
XLogP3	2.4	PubChem
Hydrogen Bond Donor Count	2	PubChem
Hydrogen Bond Acceptor Count	3	PubChem
Rotatable Bond Count	5	PubChem
Exact Mass	208.109944 g/mol	PubChem
Monoisotopic Mass	208.109944 g/mol	PubChem
Topological Polar Surface Area	57.5 Å ²	PubChem
Heavy Atom Count	15	PubChem
Complexity	203	PubChem

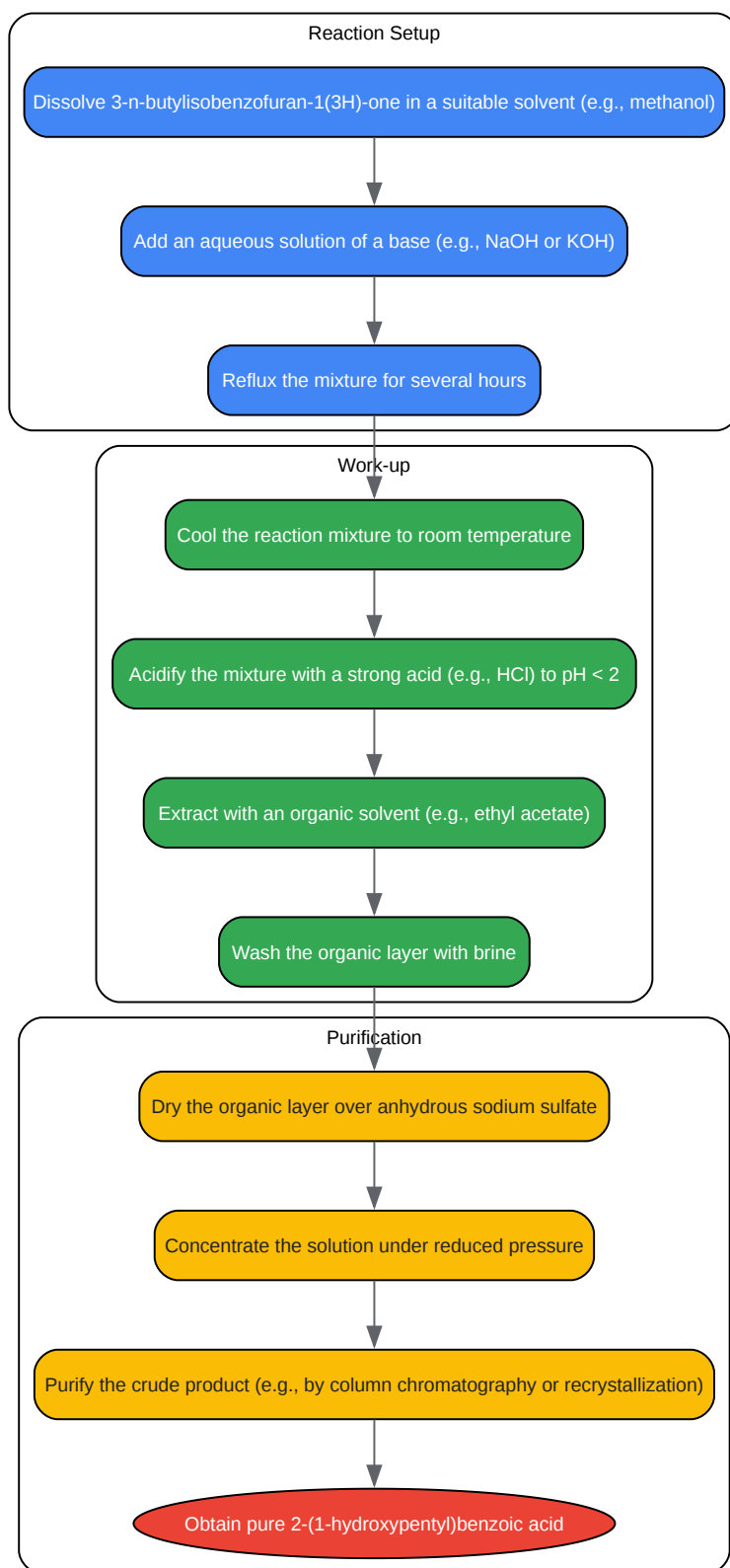
Synthesis and Experimental Protocols

2-(1-hydroxypentyl)benzoic acid can be synthesized via the hydrolysis of its corresponding lactone, 3-n-butylisobenzofuran-1(3H)-one. The following protocol is based on established methods for the synthesis of its salts, adapted for the isolation of the free acid.

Synthesis of 2-(1-hydroxypentyl)benzoic Acid from 3-n-butylisobenzofuran-1(3H)-one

The synthesis involves the base-catalyzed ring-opening of the lactone followed by acidification to yield the desired carboxylic acid.

Experimental Workflow for the Synthesis of **2-(1-hydroxypentyl)benzoic acid**



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Caption: Workflow for the synthesis of **2-(1-hydroxypentyl)benzoic acid**.

Detailed Experimental Protocol

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve 3-n-butylisobenzofuran-1(3H)-one in methanol.
- **Hydrolysis:** Add a 1 M aqueous solution of sodium hydroxide (1.2 equivalents) to the flask.
- **Reflux:** Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Carefully add 1 M hydrochloric acid dropwise with stirring until the pH of the solution is below 2.
- **Extraction:** Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
- **Washing:** Combine the organic layers and wash with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude **2-(1-hydroxypentyl)benzoic acid** by silica gel column chromatography or recrystallization from a suitable solvent system.

Biological Activity and Signaling Pathways

2-(1-hydroxypentyl)benzoic acid is the primary active metabolite of 3-n-butylphthalide (NBP), a compound used in the treatment of ischemic stroke. The potassium salt of **2-(1-hydroxypentyl)benzoic acid**, known as dl-PHPB, has demonstrated significant neuroprotective effects in various preclinical models of neurodegenerative diseases and ischemic injury.[3]

Neuroprotective Effects

dl-PHPB has been shown to exert its neuroprotective effects through multiple mechanisms:

- **Anti-apoptotic Activity:** In models of hydrogen peroxide-induced oxidative stress, dl-PHPB protects neuronal cells from apoptosis. It achieves this by modulating the expression of key

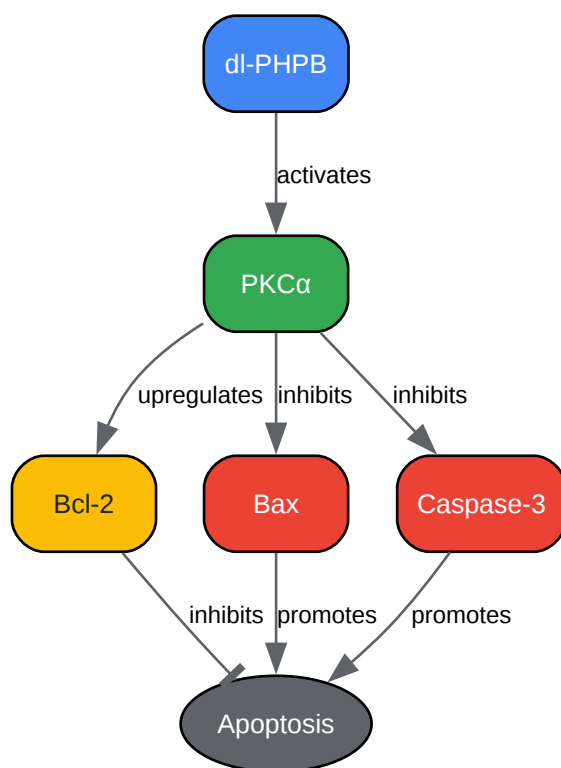
apoptosis-related proteins, including the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax and caspase-3. This activity is linked to the activation of the Protein Kinase C (PKC) signaling pathway.[4]

- **Anti-inflammatory Effects:** dl-PHPB exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia and astrocytes in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This is mediated through the inhibition of the MAPK and TLR4/NF- κ B signaling pathways and the upregulation of the Nrf2/HO-1 pathway.[5][6][7][8]
- **Amelioration of Alzheimer's Disease Pathology:** In a mouse model of Alzheimer's disease, dl-PHPB treatment improved memory deficits and reduced the hyperphosphorylation of tau protein, a hallmark of the disease. This effect is associated with the activation of the PI3K/Akt/GSK-3 β signaling pathway.[1][9]
- **Protection in Ischemic Stroke:** As a pro-drug of NBP, dl-PHPB is rapidly converted to NBP in the body. It has been shown to increase cerebral blood flow and reduce infarct volume in animal models of transient focal cerebral ischemia.[3]

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by **2-(1-hydroxypentyl)benzoic acid** (as dl-PHPB) that contribute to its neuroprotective effects.

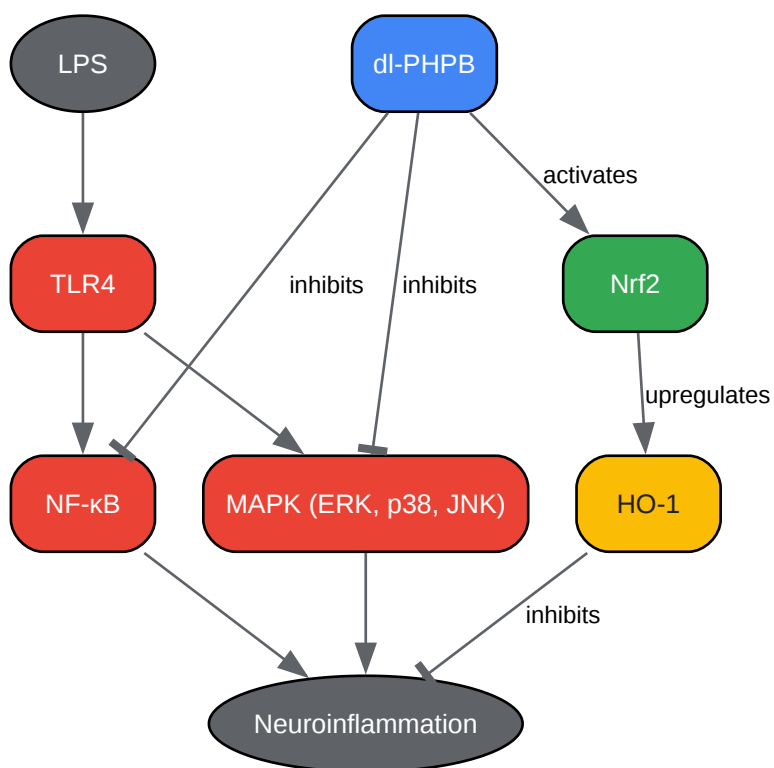
Anti-Apoptotic Signaling Pathway of dl-PHPB



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Caption: dl-PHPB's anti-apoptotic mechanism via PKC activation.

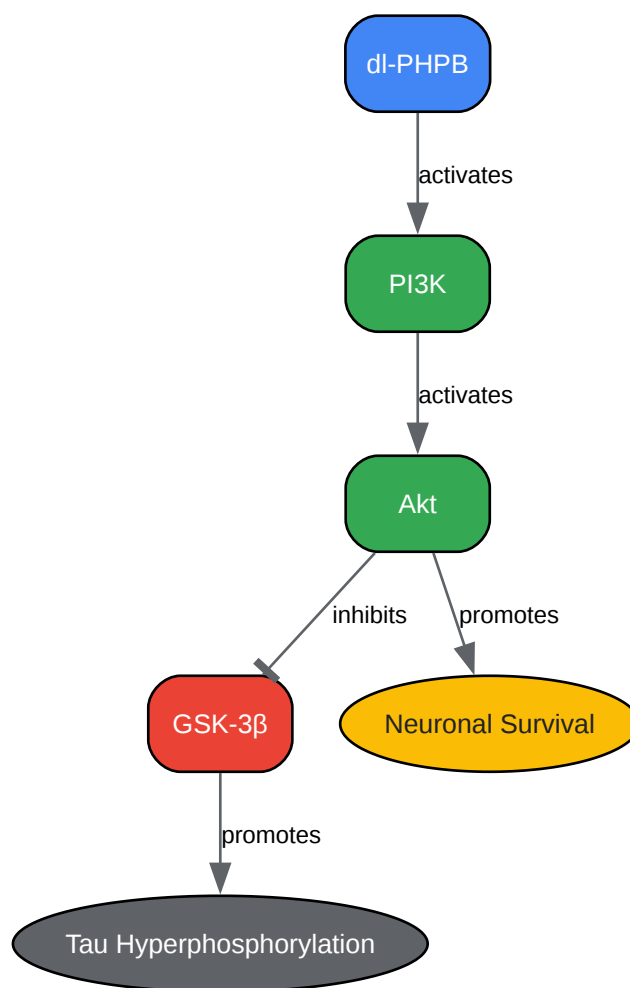
Anti-Inflammatory Signaling Pathway of dl-PHPB



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Caption: dl-PHPB's anti-inflammatory action via MAPK/NF-κB inhibition and Nrf2/HO-1 activation.

PI3K/Akt/GSK-3β Signaling Pathway in Neuroprotection by dl-PHPB



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Caption: dl-PHPB's role in the PI3K/Akt/GSK-3 β pathway for neuroprotection.

Conclusion

2-(1-hydroxypentyl)benzoic acid is a molecule of significant interest due to its role as the active metabolite of 3-n-butylphthalide and the therapeutic potential of its potassium salt, dl-PHPB. While experimentally determined physical data for the free acid are lacking, its synthesis is achievable through standard organic chemistry techniques. The profound neuroprotective effects demonstrated by dl-PHPB in various disease models underscore the importance of this chemical scaffold. Its multifaceted mechanism of action, involving the modulation of apoptosis, inflammation, and key neuronal survival pathways, makes it a compelling target for further investigation in the development of novel therapies for ischemic stroke and neurodegenerative disorders. Future research should focus on the experimental

determination of its physicochemical properties to support further formulation and drug delivery studies.

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